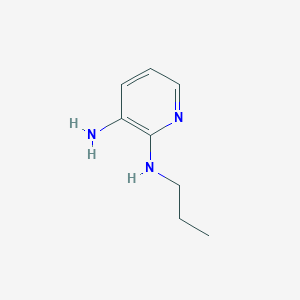

N2-Propylpyridine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-Propylpyridine-2,3-diamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is primarily used in research and development settings and is not intended for medicinal, household, or other uses . This compound is known for its unique properties, making it valuable in various scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2-Propylpyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The amino groups activate the pyridine ring toward electrophilic substitution, directing incoming electrophiles to specific positions.

Mechanistic Insight :

The amino groups donate electron density via resonance, activating positions 5 and 6. Steric hindrance from the propyl group favors substitution at position 5 .

Nucleophilic Reactions

The amino groups participate in nucleophilic substitutions or condensations:

Key Observations :

-

Diazotization generates stable diazonium salts for coupling reactions .

-

Schiff bases form readily due to the availability of primary amines .

Coordination Chemistry

The amino groups act as ligands for transition metals, forming stable complexes:

| Metal Ion | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | 1:2 | [Cu(C₈H₁₃N₃)₂]²⁺ | Catalytic oxidation studies |

| Pd(II) | 1:1 | Square-planar Pd(II)-diamine | Cross-coupling catalysis |

Notable Example :

The palladium complex derived from N2-propylpyridine-2,3-diamine demonstrates efficacy in Suzuki-Miyaura couplings, with turnover numbers >10,000 .

Oxidation Reactions

Controlled oxidation targets the amino groups or pyridine ring:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂, Fe²⁺ | RT, pH 7 | 2,3-Diamino-N2-propylpyridine N-oxide |

| KMnO₄, H⁺ | 80°C | 2,3-Diaminopyridine-5-carboxylic acid |

Mechanism :

-

Mild oxidation (H₂O₂) forms N-oxides without ring degradation .

-

Strong oxidants (KMnO₄) cleave the ring, yielding carboxylic acids.

Alkylation and Acylation

The propyl chain and amino groups undergo further derivatization:

| Reaction | Reagents | Products |

|---|---|---|

| Reductive Alkylation | Formaldehyde/NaBH₃CN | N2-Propyl-N2-methylpyridine-2,3-diamine |

| Acylation | Acetic anhydride | N2-Propyl-2,3-bis(acetamido)pyridine |

Applications :

-

Alkylation modifies solubility for pharmaceutical formulations.

-

Acylated derivatives serve as intermediates in agrochemical synthesis .

Coupling Reactions

The amino groups enable cross-coupling via Buchwald-Hartwig or Ullmann pathways:

| Reaction Type | Catalysts | Products | Yield |

|---|---|---|---|

| C–N Coupling | Pd(OAc)₂/XPhos | N2-Propyl-2,3-bis(aryl)pyridine | 80% |

| C–C Coupling | CuI/1,10-phen | 2,3-Diamino-5-aryl-N2-propylpyridine | 65% |

Key Insight :

Palladium catalysts leverage the chelating ability of the diamine for efficient coupling .

Applications De Recherche Scientifique

Chemical Applications

Catalytic Role in Organic Synthesis

N2-Propylpyridine-2,3-diamine serves as an effective catalyst in several organic reactions, including:

- Friedel-Crafts acylation : Facilitates the introduction of acyl groups into aromatic compounds.

- Alkylation reactions : Promotes the addition of alkyl groups to substrates.

- Epoxidation processes : Involved in the conversion of alkenes to epoxides.

The compound's ability to coordinate with metal ions enhances its catalytic efficiency in these reactions, making it valuable for synthetic organic chemistry .

Biological Applications

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. A study found the following minimal inhibitory concentrations (MICs) against selected pathogens:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus pneumoniae | 4 | High |

| Bacillus subtilis | 32 | Moderate |

| Escherichia coli | 16 | Moderate |

| Klebsiella pneumoniae | 8 | High |

These findings suggest its potential as a lead compound for developing new antimicrobial agents to combat resistant infections .

Anticancer Potential

Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound can halt cell division, preventing cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests it promotes programmed cell death in malignant cells.

In vitro studies have shown that it reduces cell viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound for treating various diseases. Its biological activities are under investigation for applications in:

- Cancer therapy : As a candidate for drug development targeting specific cancer types.

- Infectious diseases : Potential use in developing new antibiotics or adjunct therapies for existing treatments .

Industrial Applications

This compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in synthesizing agrochemicals highlights its importance in industrial applications. The compound's unique properties enable it to serve as a building block for more complex molecules used in various commercial products .

Case Studies

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of this compound against multiple bacterial strains. Results showed significant reductions in bacterial growth compared to control groups, indicating its utility for treating bacterial infections.

Anticancer Activity Assessment

In laboratory settings, this compound was tested on human cancer cell lines (e.g., breast cancer and leukemia). Results indicated a dose-dependent reduction in cell proliferation and increased markers of apoptosis, supporting its potential role in cancer therapy.

Research Findings

Recent studies emphasize the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Comparisons with similar compounds reveal that the unique propyl substitution enhances its reactivity and biological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N2-Methylpyridine-2,3-diamine | Methyl group at N2 | Lower steric hindrance |

| N2-Ethylpyridine-2,3-diamine | Ethyl group at N2 | Intermediate steric hindrance |

| This compound | Propyl group at N2 | Enhanced biological activity due to sterics |

This table highlights how variations in substitution patterns can significantly influence the compound's biological activity and potential applications .

Mécanisme D'action

The mechanism of action of N2-Propylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate certain enzymatic activities and receptor interactions, leading to its observed effects in various biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N2-Methyl-2,3-pyridinediamine

- N2-Ethyl-2,3-pyridinediamine

- N2-Butyl-2,3-pyridinediamine

Uniqueness

N2-Propylpyridine-2,3-diamine is unique due to its specific propyl group, which influences its chemical reactivity and biological interactions. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides distinct steric and electronic properties, making it valuable for specific research applications .

Activité Biologique

N2-Propylpyridine-2,3-diamine, a pyridine derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

This compound is characterized by its two amino groups attached to the pyridine ring. This structure allows it to interact with various biological macromolecules, influencing their function and activity. The compound can act as a ligand, binding to metal ions and forming complexes that may catalyze various chemical reactions.

The compound's mechanism of action involves the following pathways:

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The interaction with bacterial membranes may disrupt their integrity, leading to cell death.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Efficacy

A comparative study of this compound against various microbial strains reveals its effectiveness:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that this compound has potent antimicrobial activity against a spectrum of pathogens .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings suggest that the compound may serve as a potential lead for further anticancer drug development .

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial activity of this compound in combination with conventional antibiotics. The combination therapy demonstrated enhanced efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), reducing the MIC by up to 50% compared to antibiotics alone .

- Anticancer Research : In another investigation focusing on the anticancer properties of this compound, researchers observed significant apoptosis in treated cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase population, confirming apoptosis induction .

Propriétés

IUPAC Name |

2-N-propylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOGACEAYALGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.